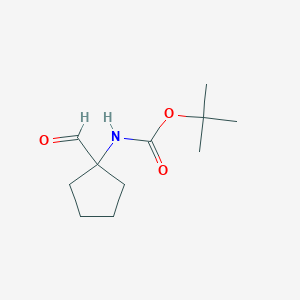

tert-Butyl (1-formylcyclopentyl)carbamate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl (1-formylcyclopentyl)carbamate and related compounds typically involves strategic approaches to ensure the introduction of the tert-butyl carbamate functionality onto the desired molecular scaffold. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, showcasing a method for integrating the tert-butyl carbamate group into complex molecules (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of tert-butyl (1-formylcyclopentyl)carbamate and its analogs plays a critical role in their chemical behavior and application. Studies such as those on tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate have contributed to understanding the stereochemistry and conformational preferences of these compounds, which are crucial for their role as intermediates in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl (1-formylcyclopentyl)carbamate derivatives enables their application in a wide range of synthetic transformations. For example, the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates demonstrates the versatility of tert-butyl carbamate derivatives in organic synthesis, facilitating the generation of N-ester type compounds under mild reaction conditions (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The physical properties of tert-butyl (1-formylcyclopentyl)carbamate, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. Studies involving X-ray crystallography have provided insights into the solid-state conformation of carbamate derivatives, aiding in the understanding of how these properties affect their reactivity and application in synthesis (Moriguchi et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Environmental Presence

Synthetic phenolic antioxidants (SPAs) like tert-Butyl (1-formylcyclopentyl)carbamate are widely utilized across various industries to prolong product shelf life by inhibiting oxidative reactions. These compounds, including variants like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are detected in diverse environmental matrices and even within human tissues, indicating their widespread use and environmental presence. While beneficial in their primary applications, these SPAs may exhibit toxicological effects such as hepatic toxicity, endocrine disruption, and potential carcinogenicity, necessitating ongoing research to understand their environmental behaviors and health impacts more fully. Researchers advocate for future studies focusing on the contamination and environmental behavior of novel high molecular weight SPAs, the toxicity of SPA co-exposure, and the development of SPAs with lower toxicity and migration potential to minimize environmental pollution (Liu & Mabury, 2020).

Degradation and Transformation

The environmental release of ethers like methyl tert-butyl ether (MTBE), closely related to tert-Butyl (1-formylcyclopentyl)carbamate, has spurred research into their degradation and transformation. Advanced decomposition methods, such as cold plasma reactors, have shown promise in breaking down these compounds into simpler molecules like CH4, C2H4, C2H2, iso-butane, and iso-butene. This technology represents an innovative approach to managing environmental contamination from these substances. Moreover, understanding the interaction of these compounds with various environmental components, such as air, water, and soil, is crucial for developing effective strategies for their remediation and reducing their ecological impact (Hsieh et al., 2011).

Biodegradation Pathways

Research into the biodegradation and environmental fate of ethers like ethyl tert-butyl ether (ETBE) has identified microorganisms capable of degrading these compounds under aerobic conditions. These findings are significant for understanding the potential natural attenuation of such compounds in soil and groundwater. However, challenges remain in characterizing the specific genes and pathways involved in the biodegradation process, and the presence of co-contaminants can influence the biodegradation rates. Understanding these interactions and the conditions favorable for biodegradation can inform strategies for bioaugmentation and biostimulation, potentially enhancing the natural remediation of contaminated sites (Thornton et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(1-formylcyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h8H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHYKFQYQMRNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584529 | |

| Record name | tert-Butyl (1-formylcyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-formylcyclopentyl)carbamate | |

CAS RN |

168539-99-9 | |

| Record name | tert-Butyl (1-formylcyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-cycloleucinal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione](/img/structure/B65444.png)